2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C16H23NO2S. It is known for its unique structure, which includes a cyclohexylsulfanyl group and an ethoxyphenyl group attached to an acetamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with cyclohexylthiol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final acetamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexylsulfanyl-N-(2,5-dimethoxyphenyl)acetamide
- 2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide
- 2-cyclohexylsulfanyl-N-(4-methylphenyl)acetamide
Uniqueness
2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-cyclohexylsulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-2-19-14-10-8-13(9-11-14)17-16(18)12-20-15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNRLNGJHYLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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